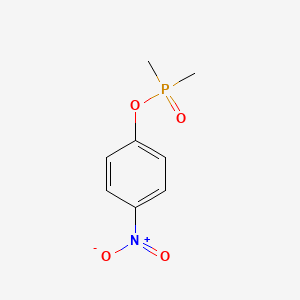

p-Nitrophenyl dimethylphosphinate

Description

Context within Contemporary Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field with profound implications for agriculture, medicine, and industry. Within this broad landscape, p-nitrophenyl dimethylphosphinate serves as a key representative of phosphinates, a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (forming an ester), and single-bonded to two carbon atoms.

The presence of the p-nitrophenyl group is particularly significant. This electron-withdrawing group makes the phosphorus center more electrophilic and susceptible to nucleophilic attack. This heightened reactivity is a central theme in its utility. Furthermore, the p-nitrophenolate anion is an excellent leaving group and a chromophore, which is conveniently monitored spectrophotometrically. This combination of features makes this compound and related compounds useful for studying reaction kinetics and mechanisms within organophosphorus chemistry.

Significance as a Mechanistic Probe in Chemical Biology

In the realm of chemical biology, researchers often seek molecular tools to dissect complex biological processes. This compound has emerged as a powerful mechanistic probe, particularly for studying enzymes that catalyze the hydrolysis of phosphate (B84403) esters, such as phosphatases and phosphodiesterases. nih.gov These enzymes play crucial roles in cellular signaling, energy metabolism, and DNA replication.

The compound acts as a substrate analog, mimicking the natural phosphate-containing substrates of these enzymes. By observing the rate of hydrolysis of this compound, researchers can gain insights into the catalytic mechanism of an enzyme, its substrate specificity, and the factors that influence its activity. The release of the yellow p-nitrophenolate ion upon enzymatic hydrolysis provides a continuous and straightforward spectrophotometric assay to monitor enzyme kinetics in real-time. nih.gov This has been widely adopted for assessing phosphatase activity and for high-throughput screening of potential enzyme inhibitors. nih.gov

Role as a Model Substrate for Phosphoryl Transfer Processes

Phosphoryl transfer reactions, the movement of a phosphoryl group (PO3) from a donor to an acceptor molecule, are fundamental to life. They are integral to processes like ATP-driven energy transfer and signal transduction cascades. Understanding the intricate details of these transfer reactions is a major goal in physical organic chemistry and biochemistry.

This compound serves as an excellent model substrate for studying the fundamental principles of phosphoryl transfer. Its relative simplicity compared to biological substrates like ATP allows for more controlled and detailed kinetic and mechanistic studies. The well-defined structure and the predictable nature of the p-nitrophenolate leaving group enable researchers to systematically investigate factors such as the effect of solvent, pH, and catalysts on the reaction rate and pathway. These studies provide foundational knowledge that can be extrapolated to more complex biological systems, contributing to a deeper understanding of how these vital reactions are orchestrated in living organisms.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H10NO4P |

| Molecular Weight | 215.14 g/mol |

| Appearance | solid |

| CAS Number | 36894-56-1 |

Note: Data sourced from publicly available chemical databases. chemspider.com

Table 2: Related Organophosphorus Compounds in Research

| Compound Name | Molecular Formula | Key Application/Feature |

| p-Nitrophenyl phosphate (pNPP) | C6H6NO6P | Chromogenic substrate for phosphatases. nih.govsigmaaldrich.com |

| Diethyl p-nitrophenyl phosphate (Paraoxon) | C10H14NO6P | Insecticide and nerve agent, inhibitor of acetylcholinesterase. nist.gov |

| Tris(p-nitrophenyl) phosphate | C18H12N3O9P | Subject of electrochemical reduction studies. utexas.edu |

| 2',3'-secouridine 4-nitrophenyl 5'-phosphate | C15H17N3O10P | Diastereoisomeric phosphodiester used to study enzyme affinity. nih.gov |

| 2',3'-secouridine 4-nitrophenyl 3'-phosphate | C15H17N3O10P | Diastereoisomeric phosphodiester used to study enzyme affinity. nih.gov |

Structure

3D Structure

Properties

CAS No. |

13344-08-6 |

|---|---|

Molecular Formula |

C8H10NO4P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

1-dimethylphosphoryloxy-4-nitrobenzene |

InChI |

InChI=1S/C8H10NO4P/c1-14(2,12)13-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 |

InChI Key |

GAHGVNXIHGZUBN-UHFFFAOYSA-N |

SMILES |

CP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

13344-08-6 |

Origin of Product |

United States |

Reaction Kinetics and Mechanistic Elucidation

Nucleophilic Substitution at the Phosphinyl Center

Metal Ion Catalysis in Phosphoryl Transfer Reactions

Metal ions can significantly influence the rate of phosphoryl transfer reactions by interacting with the ground state and/or the transition state of the reaction.

Effects of Alkali Metal Ions on Reaction Rates

Alkali metal ions have been shown to catalyze the hydrolysis and aminolysis of various phosphate (B84403) and phosphinate esters. nih.govrsc.org The catalytic effect is generally attributed to the stabilization of the negatively charged transition state by the metal cation. The magnitude of this catalysis often depends on the nature of the cation, the solvent, and the specific substrate.

For instance, in the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP), the catalytic activity of alkali metal ions was found to decrease in the order Li+ > Na+ > K+ > Rb+ > Cs+. nih.gov This trend is consistent with the charge density of the cations, with the smaller, more charge-dense Li+ ion providing the greatest stabilization to the anionic transition state. Similarly, the nucleophilic displacement by ethoxide on p-nitrophenyl diphenylphosphinate (B8688654) is catalyzed by lithium and potassium cations. rsc.org

The effect of alkali metal ions on the rate of a phosphoryl transfer reaction can be quantified by comparing the second-order rate constants in the absence and presence of the metal ion.

| Metal Ion | Concentration (M) | kobs (s-1) | Rate Enhancement (kobs / kuncat) |

| None | - | 0.01 | 1.0 |

| Li+ | 0.1 | 0.05 | 5.0 |

| Na+ | 0.1 | 0.03 | 3.0 |

| K+ | 0.1 | 0.02 | 2.0 |

Note: This table presents hypothetical data to illustrate the catalytic effect of alkali metal ions on a representative phosphoryl transfer reaction.

Chelation and Transition State Stabilization by Metal Centers

Divalent and trivalent metal ions can act as more potent catalysts for phosphoryl transfer reactions through chelation. nih.govnih.gov The metal center can coordinate to both a non-bridging oxygen atom of the phosphate group and the incoming nucleophile, thereby orienting the reactants and stabilizing the buildup of negative charge in the transition state.

This chelation lowers the activation energy of the reaction. The interaction of the metal ion with the phosphoryl oxygen polarizes the P-O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. nih.gov The stabilization of the transition state by a metal ion can be significant, leading to rate accelerations of several orders of magnitude.

Determination of Reaction Mechanisms and Transition State Structures

The mechanism of phosphoryl transfer reactions can range from a fully concerted pathway to a stepwise process involving a discrete intermediate.

Characterization of Concerted (Associative) Pathways

In a concerted, associative (SN2-like) mechanism, the bond to the incoming nucleophile forms concurrently with the cleavage of the bond to the leaving group. This pathway proceeds through a single pentacoordinate transition state. nih.gov The geometry of this transition state is typically trigonal bipyramidal, with the nucleophile and the leaving group occupying the apical positions.

The existence of a concerted mechanism is often inferred from linear Brønsted-type plots and the absence of a detectable intermediate. For many reactions of p-nitrophenyl phosphate esters with strong nucleophiles and good leaving groups, a concerted mechanism is favored. nih.gov

Identification of Stepwise Mechanisms Involving Pentacoordinate Intermediates

The presence of a stepwise mechanism can sometimes be detected by a break in a Brønsted-type plot. researchgate.net This break suggests a change in the rate-determining step as the basicity of the nucleophile is varied. For less reactive nucleophiles, the formation of the pentacoordinate intermediate may be rate-determining, while for more reactive nucleophiles, the breakdown of the intermediate may become the slower step. The reactions of some p-nitrophenyl carbonates with secondary alicyclic amines have been shown to proceed through a stepwise mechanism with a zwitterionic tetrahedral intermediate. researchgate.net

The choice between a concerted and a stepwise mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the presence of catalysts such as metal ions. Coordination to a metal center can, in some cases, alter the mechanism from concerted to stepwise. nih.gov

Mechanistic Continuum and Factors Influencing Pathway Preference

Phosphoryl transfer reactions, including those involving p-nitrophenyl dimethylphosphinate, are typically described as occurring along a mechanistic continuum. nih.gov This continuum spans from a fully associative (AN+DN) mechanism, characterized by a stable pentacoordinate intermediate, to a fully dissociative (DN+AN) mechanism, which proceeds through a highly reactive metaphosphate intermediate. Between these two extremes lies the concerted (ANDN) pathway, where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously. nih.gov

The preferred pathway for a given reaction of this compound is not fixed but is influenced by several factors:

The Nucleophile: Stronger, more basic nucleophiles tend to favor a more associative pathway, where the nucleophile actively participates in the transition state.

The Leaving Group: A better leaving group (one that is the conjugate base of a strong acid, like the p-nitrophenoxide ion) facilitates bond breaking and can push the mechanism towards a more dissociative or concerted character. For this compound, the p-nitrophenoxide is a relatively good leaving group.

The Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar, protic solvents can stabilize charged intermediates and transition states differently. For instance, reactions of aryl dimethylphosphinates with ethoxide in anhydrous ethanol (B145695) follow an associative (AN + DN) mechanism, while reactions with anionic oxygen nucleophiles in water proceed via a concerted (ANDN) pathway. nih.gov This shift is attributed to changes in the basicities of the nucleophile and leaving group with the change in solvent. nih.gov

Substituents on Phosphorus: The electronic nature of the substituents directly attached to the phosphorus atom influences its electrophilicity. In this compound, the two methyl groups are electron-donating compared to, for example, aryloxy groups, which can affect the stability of potential intermediates and the transition state.

The interplay of these factors determines the precise nature of the transition state, which can be described as being "early" or "late," and "loose" (more dissociative character) or "tight" (more associative character).

Linear Free Energy Relationships (LFER) and Mechanistic Probes

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to correlate reaction rates or equilibrium constants for a series of related reactions. nih.gov They provide quantitative measures of how sensitive a reaction is to changes in the structure of the reactants, offering deep insights into the reaction mechanism and the electronic structure of the transition state (TS).

Hammett Plots for Substituent Effects on Reactivity

The Hammett equation is a widely used LFER that quantifies the effect of aromatic substituents on reactivity. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted (hydrogen) reactant, σ is the substituent constant (which depends only on the substituent), and ρ (rho) is the reaction constant. The ρ value indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize a negative charge buildup in the transition state. Conversely, a negative ρ value indicates acceleration by electron-donating groups (EDGs), which stabilize a positive charge buildup.

For phosphoryl transfer reactions, Hammett plots are often constructed by varying the substituents on the aryloxy leaving group. In a study of the reaction of aryl dimethylphosphinothioates (close sulfur analogs of dimethylphosphinates) with oxygen nucleophiles in 70% water-30% ethanol, a Hammett plot using σ⁻ constants (for substituents that can stabilize a negative charge through resonance) gave a ρ⁻ value of +1.52 for the reaction with phenoxide. nih.gov This positive value indicates that a negative charge develops on the leaving group oxygen atom in the transition state, consistent with P-O bond cleavage being a key feature of the rate-determining step. Similar studies on the hydrolysis of substituted phenylphosphonates also show good correlation with Hammett σ constants, underscoring the influence of electronic effects on the reaction rate. rsc.org

Table 1: Representative Hammett Data for Reactions of Aryl Dimethylphosphinothioates with Phenoxide

| Substituent (X) in Leaving Group | σ⁻ Constant | log(k_nuc) |

| 4-CN | 1.00 | 0.50 |

| 4-NO₂ | 1.27 | 0.85 |

| 4-Cl | 0.23 | -0.80 |

| H | 0.00 | -1.20 |

This interactive table is based on data for aryl dimethylphosphinothioates, which serve as a model for the behavior of this compound.

Brønsted Plots for Nucleophile and Leaving Group Dependences

The Brønsted catalysis equation relates the rate constant of a reaction to the acidity (pKₐ) of the catalyst or reactant. For nucleophilic substitution reactions, two types of Brønsted plots are particularly informative:

Nucleophile Dependence (βₙᵤ꜀): A plot of log(kₙᵤ꜀) against the pKₐ of the conjugate acid of the nucleophile yields a slope βₙᵤ꜀. This value, typically between 0 and 1, reflects the degree of bond formation to the nucleophile in the transition state. A large βₙᵤ꜀ suggests significant bond formation and a more associative character.

Leaving Group Dependence (βₗg): A plot of log(k) against the pKₐ of the conjugate acid of the leaving group gives a slope βₗg. This value, usually between 0 and -1, indicates the extent of bond cleavage to the leaving group in the transition state. A more negative βₗg signifies substantial bond breaking.

For the reaction of aryl dimethylphosphinothioates in a water-ethanol mixture, a linear Brønsted plot for a series of oxygen nucleophiles yielded a βₙᵤ꜀ of 0.44. nih.gov This moderate value suggests that bond formation is partially advanced in the transition state. In the same system, analysis of different leaving groups yielded a βₗg of -0.62. nih.gov This relatively large negative value indicates that P-O bond cleavage is significantly advanced in the transition state. Taken together, these values characterize a concerted transition state with more bond breaking than bond making. For comparison, the alkaline hydrolysis of methyl-substituted aryl phosphates shows a βₗg of -0.70, indicating even greater sensitivity to the leaving group's basicity. pjsir.org

Table 2: Representative Brønsted Data for Reactions of p-Nitrophenyl Dimethylphosphinothioate

| Nucleophile | pKₐ of Conjugate Acid | log(k_nuc) |

| Phenoxide | 10.00 | -1.20 |

| 4-Chlorophenoxide | 9.42 | -1.65 |

| 4-Methylphenoxide | 10.26 | -1.05 |

| Hydroxide (B78521) | 15.74 | 0.75 |

This interactive table is based on data for a p-nitrophenyl dimethylphosphinothioate, which serves as a model for the behavior of this compound.

Cross-Interaction Constant Analysis for Transition State Characterization

Cross-interaction constant analysis is a more sophisticated LFER method used to probe the transition state structure. It examines how the sensitivity of a reaction to one variable (e.g., leaving group basicity, ρ_lg) changes as a second variable (e.g., nucleophile basicity, ρ_nuc) is altered. The cross-interaction constant, ρₓᵧ, is obtained from the equation:

log(kₓᵧ/k₀₀) = ρₓσₓ + ρᵧσᵧ + ρₓᵧσₓσᵧ

Kinetic Isotope Effects (KIE) in Phosphoryl Transfer

Kinetic Isotope Effects (KIEs) are measured by comparing the reaction rates of molecules containing different isotopes of the same element (e.g., ¹⁶O vs. ¹⁸O, ¹⁴N vs. ¹⁵N). wikipedia.org KIEs are a highly sensitive probe of changes in bonding at or near the position of isotopic substitution in the rate-determining step of a reaction. A KIE value (k_light/k_heavy) greater than 1 (a "normal" KIE) typically indicates that the bonding to the isotopic atom is weaker in the transition state than in the ground state. An "inverse" KIE (<1) suggests stronger bonding in the transition state.

In phosphoryl transfer reactions, KIEs can be measured at several key positions to build a detailed picture of the transition state:

Leaving Group Oxygen (¹⁸O): A normal KIE at the bridging oxygen of the p-nitrophenoxy group would provide strong evidence for P-O bond cleavage in the rate-determining step. The magnitude of the KIE correlates with the extent of bond cleavage.

Non-bridging Oxygen Atoms (¹⁸O): The KIEs at the phosphoryl oxygens provide information about changes in P=O bond order. In a dissociative mechanism proceeding through a metaphosphate-like transition state, an increase in P=O double bond character would be expected.

Leaving Group Nitrogen (¹⁵N): A KIE at the nitrogen of the p-nitro group can report on the development of negative charge on the leaving group. nih.gov As the P-O bond breaks and negative charge builds on the phenoxide oxygen, this charge is delocalized into the nitro group, causing changes in bonding that can be detected by a ¹⁵N KIE.

Studies on the related compound p-nitrophenyl phosphate (pNPP) have shown significant KIEs for the leaving group, indicating that the transition state involves extensive cleavage of the bond to the leaving group and that the leaving group itself has a charge distribution close to that of the final p-nitrophenoxide product. nih.gov A similar investigation on this compound would be expected to yield valuable data to precisely quantify the degree of bond cleavage in its transition state.

Table 3: Representative Kinetic Isotope Effects in Phosphoryl Transfer Reactions

| Isotopic Position | System | k_light / k_heavy | Interpretation |

| Leaving Group ¹⁸O | p-Nitrophenyl Phosphate (pNPP) | > 1.02 | Significant P-O bond cleavage in TS. |

| Leaving Group ¹⁵N | p-Nitrophenyl Phosphate (pNPP) | > 1.001 | Negative charge development on the leaving group in TS. nih.gov |

| Carbonyl ¹⁸O | p-Nitrophenyl Acetate (B1210297) | ~ 1.008 | Change in C=O bond order in TS. |

| α-Secondary ³H | Methyl Transfer | ~ 0.80 | Inverse KIE indicating tighter bonding in TS. nih.gov |

This interactive table presents data from related phosphoryl and acyl transfer systems to illustrate the principles and typical magnitudes of KIEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of phosphorus-containing compounds. slideshare.net Both phosphorus-31, proton, and carbon-13 NMR provide valuable data for characterizing this compound and its reaction intermediates.

Phosphorus-31 (³¹P) NMR is particularly informative for studying organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which typically results in sharp signals over a wide chemical shift range. huji.ac.ilmdpi.com The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom.

For this compound, the phosphorus atom is bonded to two carbon atoms and two oxygen atoms. The presence of the electron-withdrawing p-nitrophenyl group significantly influences the electronic density at the phosphorus center. This deshielding effect causes the ³¹P NMR signal to appear at a specific downfield position. youtube.com The chemical shifts for phosphinates are influenced by the nature of the substituents; electron-withdrawing groups tend to shift the resonance to a lower field. nih.gov Studies on related 4-nitrophenyl alkylphenylphosphinates have shown that the ³¹P chemical shift provides a clear probe for following reactions like hydrolysis. researchgate.net

| Compound Type | Chemical Shift Range (ppm) |

|---|---|

| C₃P=O (Tertiary Phosphine (B1218219) Oxides) | 20 to 60 |

| CP(=O)(OR)₂ (Phosphonates) | -5 to 70 |

| (RO)₃P=O (Phosphates) | -20 to 0 |

| C₂P(=O)OR (Phosphinates) | 0 to 60 |

In the ¹H NMR spectrum of a related compound, methyl paraoxon, the aromatic protons of the p-nitrophenyl group appear as distinct doublets. rsc.org For this compound, one would expect to see signals corresponding to the methyl protons attached directly to the phosphorus atom, which would appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons on the p-nitrophenyl group would also be observable, typically as two doublets in the downfield region of the spectrum. researchgate.net

During hydrolysis, the p-nitrophenolate anion is released. The formation of this species can be monitored by the appearance of its characteristic ¹H NMR signals. rsc.org Similarly, the formation of the dimethylphosphinic acid product would result in a new set of signals.

¹³C NMR provides complementary information. The carbons of the methyl groups, the aromatic ring, and the carbon attached to the nitro group all have characteristic chemical shifts. For instance, in methyl paraoxon, the aromatic carbons exhibit signals between 120 and 156 ppm. rsc.org Tracking the disappearance of signals corresponding to the parent compound and the appearance of new signals for the products allows for detailed monitoring of reaction progress.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | Aromatic (d) | 8.24 | ³J = 9.2 |

| Aromatic (d) | 7.38 | ³J = 9.2 | |

| Methoxy (d) | 3.92 | ³J(H,P) = 11.4 | |

| ¹³C NMR | Aromatic C-O | 155.5 | |

| Aromatic C-NO₂ | 145.1 | ||

| Aromatic CH | 126.0, 120.6 | ||

| Methoxy C | 55.5 |

Advanced Mass Spectrometry for Reaction Monitoring

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are highly effective for monitoring the reactions of organophosphorus compounds like this compound. nih.govjohnshopkins.edu These methods offer high sensitivity and specificity, allowing for the detection and quantification of reactants, intermediates, and products, even at very low concentrations. ingentaconnect.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules such as organophosphates. researchgate.net In the context of a hydrolysis reaction, ESI-MS can be used to monitor the disappearance of the parent ion of this compound and the appearance of the ion corresponding to the dimethylphosphinic acid product and the p-nitrophenolate leaving group. The negative ion mode is often preferred for the analysis of phosphonates and related compounds. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting selected ions and analyzing the resulting product ions. acs.org This technique, often performed in Multiple Reaction Monitoring (MRM) mode, enhances selectivity and is crucial for quantitative analysis in complex mixtures. johnshopkins.edu For instance, the fragmentation patterns of the parent compound and its hydrolysis products can be used as unique identifiers, confirming their presence in a reaction mixture. mdpi.com

Computational and Theoretical Chemistry Studies

Computational chemistry provides profound insights into the reaction mechanisms of organophosphorus compounds, which are often difficult to obtain through experimental means alone.

Quantum chemical calculations, such as ab initio molecular orbital theory, are employed to model the potential energy surface of a reaction. nih.gov This involves calculating the energies and geometries of the ground states of the reactants, any intermediates, and the transition states that connect them. nih.govims.ac.jp

For the hydrolysis of this compound, these calculations can determine the energy barrier for the reaction, which is related to the reaction rate. By modeling the structure of the transition state, researchers can understand the precise atomic motions involved as the nucleophile (e.g., a water molecule or hydroxide ion) attacks the phosphorus center and the p-nitrophenyl group departs. acs.orgresearchgate.net Such studies have been performed on related organophosphates like paraoxon, revealing details about the associative or dissociative nature of the transition state. acs.org

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying chemical reactions. acs.orgnih.gov DFT calculations have been instrumental in elucidating the mechanisms of hydrolysis for p-nitrophenyl phosphate and related esters. sigmaaldrich.com

These studies can differentiate between possible reaction pathways. For example, the hydrolysis could proceed via a one-step, concerted mechanism (S_N2-like) where bond formation and bond breaking occur simultaneously in a single transition state. Alternatively, it could follow a two-step, addition-elimination mechanism involving a pentacoordinate intermediate. acs.org DFT calculations of the energies of the transition states and intermediates for both pathways can reveal the most likely mechanism. For the alkaline hydrolysis of paraoxon, a related phosphate ester, a one-step process with an S_N2-like transition state has been supported by DFT calculations. acs.org Similar computational approaches applied to this compound can provide a detailed mechanistic picture of its reactivity.

Spectroscopic Characterization and Computational Chemistry

Computational Chemistry

Explicit Solvation Models: These models treat individual solvent molecules as part of the quantum mechanical (QM) calculation. This approach allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reaction mechanisms. For instance, in the hydrolysis of organophosphorus esters, explicit water molecules can act as reactants, catalysts, or spectators, and their precise orientation can significantly influence the reaction's potential energy surface. However, the computational cost of including a large number of solvent molecules is extremely high, often limiting simulations to a small cluster of solvent molecules around the solute. stackexchange.com This can be problematic as it may not fully capture the bulk solvent effects. stackexchange.com

Implicit Solvation Models (Continuum Models): To overcome the computational expense of explicit models, implicit solvation methods represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This continuum interacts with the solute, which is placed within a cavity carved out of the dielectric medium. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Screening Model (COSMO), are widely used examples. nih.gov These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. wikipedia.org For reactions involving significant charge separation or redistribution, such as the hydrolysis of p-nitrophenyl esters, implicit models can account for the stabilization of charged transition states by the polar solvent environment. However, they cannot describe specific, short-range interactions like hydrogen bonds. stackexchange.comwikipedia.org

Hybrid Solvation Models (QM/MM): Hybrid or mixed models, most notably Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offer a compromise between the detail of explicit models and the efficiency of implicit ones. unt.eduresearchgate.net In a QM/MM approach, the reacting species (e.g., p-Nitrophenyl dimethylphosphinate and a nucleophile) are treated with high-level quantum mechanics, while the surrounding solvent molecules are treated with a less computationally demanding molecular mechanics force field. researchgate.netdiva-portal.org This allows for the inclusion of specific solute-solvent interactions in the immediate vicinity of the reaction center while representing the bulk solvent more economically. unt.edu

Studies on the hydrolysis of analogous organophosphorus compounds have demonstrated the strengths and weaknesses of these approaches. For example, in the study of phosphate (B84403) diester hydrolysis, both implicit models (COSMO) and QM/MM free energy perturbation (QM/MM-FEP) methods were able to reproduce experimental free energies of activation within approximately 1-2 kcal/mol. nih.govlu.se In contrast, mixed models that included only a few explicit water molecules in the QM region without proper sampling were found to be potentially unreliable and unstable, as they can miss significant entropic contributions. nih.govlu.se The selection of the explicit water molecules is a critical step for the accuracy of these mixed models. nih.gov

The choice of solvation model directly impacts the calculated energy barriers. For related phosphotriesters, computational studies have shown that solvent effects significantly increase the energy barriers for the formation of a pentacoordinate intermediate in aqueous solution, while decreasing the barrier for its subsequent decomposition. This can result in a change of the rate-determining step of the reaction compared to the gas phase. The accurate modeling of this differential solvation between the intermediate and the transition state is therefore paramount for a correct mechanistic description.

The following table summarizes the key characteristics of the main types of solvation models used in the computational analysis of reaction pathways relevant to this compound.

| Model Type | Description | Advantages | Disadvantages | Typical Application |

| Implicit (Continuum) | Solvent is a continuous medium with a dielectric constant (e.g., PCM, COSMO). wikipedia.org | Computationally efficient; good for bulk electrostatic effects. nih.gov | Cannot model specific solute-solvent interactions (e.g., hydrogen bonds). wikipedia.org | Rapid screening of solvent effects; calculating solvation free energies. |

| Explicit | Individual solvent molecules are included in the calculation. stackexchange.com | Accurately describes specific interactions (H-bonds, etc.); provides structural information on the solvation shell. stackexchange.com | Very high computational cost; requires extensive sampling to converge properties. stackexchange.com | Detailed mechanistic studies where specific solvent molecules play a key role (e.g., as catalysts or reactants). |

| Hybrid (QM/MM) | Core reaction system is treated with QM, surrounding solvent with MM. researchgate.net | Balances accuracy and computational cost; includes both specific and bulk solvent effects. unt.edu | The interface between QM and MM regions can introduce artifacts; results can be sensitive to the partitioning scheme. researchgate.net | Studying enzymatic reactions or reactions in complex solvent environments. diva-portal.orgnih.gov |

Biochemical Interactions and Enzyme Inhibition Research

Interaction with Cholinesterase Enzymes

Organophosphinates, including p-nitrophenyl dimethylphosphinate, are known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition has significant toxicological implications and is a key area of research.

Mechanistic Aspects of Acetylcholinesterase Inhibition by Organophosphinates

The inhibition of AChE by organophosphorus compounds like this compound occurs through the phosphinylation of a serine residue within the enzyme's active site. nih.gov This process mimics the natural acetylation of the enzyme by its substrate, acetylcholine. However, the resulting phosphinylated enzyme is significantly more stable and less prone to hydrolysis than the acetylated intermediate. nih.gov This leads to a build-up of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and disruption of nerve impulse transmission. nih.gov

The mechanism of inhibition involves a nucleophilic attack by the active site serine on the phosphorus atom of the organophosphinate, leading to the formation of a covalent bond and the release of the p-nitrophenolate leaving group. The stability of this phosphinylated enzyme is a key factor in the potency of these inhibitors.

Spontaneous and Induced Reactivation of Phosphinylated Cholinesterases

The phosphinylated acetylcholinesterase can undergo a slow, spontaneous reactivation through hydrolysis, which restores the enzyme's activity. policycommons.netwho.int The rate of this spontaneous reactivation is highly dependent on the chemical structure of the inhibiting organophosphinate and the source of the enzyme. policycommons.netwho.int Studies have shown that dimethylphosphorylated AChE hydrolyzes more rapidly than the diethylphosphorylated form. who.int

Interestingly, the pH profile of spontaneous reactivation for phosphinylated AChE differs from that of phosphorylated or phosphonylated enzymes. nih.gov While the latter typically show a bell-shaped curve with a maximum rate between pH 7 and 9, phosphinylated AChE exhibits a rate minimum in the same pH range. nih.gov This suggests a different orientation of the phosphinyl group within the active site compared to other organophosphorus adducts. nih.gov

Induced reactivation of phosphinylated AChE can be achieved using nucleophilic agents, most notably oximes like pralidoxime (B1201516) (2-PAM). mdpi.com These reactivators work by displacing the phosphinyl moiety from the serine residue, thereby restoring enzyme function. mdpi.com However, a competing process known as "aging" can occur, where the phosphinylated enzyme undergoes a dealkylation reaction. mdpi.com This aged enzyme is resistant to reactivation by oximes, making timely administration of reactivators crucial. mdpi.com

Stereochemical Influence on Enzyme-Inhibitor Interactions

The phosphorus atom in many organophosphinates is chiral, meaning the inhibitor can exist as two different enantiomers. These enantiomers can exhibit significantly different rates of inhibition towards acetylcholinesterase. This stereoselectivity arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially accommodates one enantiomer over the other.

Research on related chiral organophosphorus compounds has demonstrated that the P(+) and P(-) enantiomers can have vastly different inhibitory potencies. This highlights the importance of considering stereochemistry when evaluating the biological activity of these compounds. The orientation of the substituents around the phosphorus atom plays a crucial role in the proper alignment of the inhibitor within the active site for the phosphinylation reaction to occur. nih.gov

This compound as a Substrate Analogue for Enzymatic Studies

Beyond its role as an inhibitor, the p-nitrophenyl group makes this and related compounds useful as substrate analogues for studying the activity of other enzymes, such as phosphodiesterases and phosphatases. The hydrolysis of the p-nitrophenyl ester bond can be easily monitored spectrophotometrically by measuring the release of the intensely yellow p-nitrophenolate ion under alkaline conditions. researchgate.net

Probing Phosphodiesterase and Phosphatase Activities

Compounds with a p-nitrophenyl phosphate (B84403) or similar moiety are widely used as generic substrates to assay the activity of various phosphatases and phosphodiesterases. researchgate.net For instance, p-nitrophenyl phosphate (pNPP) is a common substrate for alkaline phosphatase. researchgate.net The rate of p-nitrophenol production provides a direct measure of the enzyme's catalytic activity. researchgate.net

Similarly, bis(p-nitrophenyl)phosphate (bis-pNPP) serves as a substrate for phosphodiesterases. The enzyme-catalyzed hydrolysis of bis-pNPP yields p-nitrophenylphosphate and p-nitrophenol, allowing for the continuous monitoring of the reaction. researchgate.net The structural similarity of this compound to these substrates suggests its potential utility in probing the active sites and mechanisms of these enzyme families.

Kinetic Studies of Enzyme-Catalyzed Phosphoryl Transfer

The use of p-nitrophenyl-containing compounds has been instrumental in the kinetic analysis of phosphoryl transfer reactions. nih.govcancer.gov Stopped-flow spectroscopy is a powerful technique used to study the pre-steady-state kinetics of these reactions. cam.ac.uk This method allows for the observation of initial "burst" kinetics, which can provide valuable information about the formation of enzyme-substrate intermediates and the rates of individual steps in the catalytic cycle. cam.ac.uk

For example, in the study of serine proteases, the hydrolysis of p-nitrophenyl acetate (B1210297) reveals a rapid initial release of p-nitrophenolate, corresponding to the acylation of the enzyme, followed by a slower, steady-state rate of product formation corresponding to the deacylation step. cam.ac.uk Similar principles can be applied using this compound to dissect the kinetic steps of phosphodiesterases and phosphatases.

Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial reaction rates at various substrate concentrations. researchgate.net These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. Studies with alkaline phosphatase using p-nitrophenyl phosphate have yielded Km values that are consistent across different experimental setups. researchgate.net The effects of inhibitors, metal ions, and other factors on these kinetic parameters can also be investigated to gain a deeper understanding of the enzyme's mechanism and regulation. researchgate.netnih.gov

Table of Kinetic Parameters for Alkaline Phosphatase with p-Nitrophenyl Phosphate

| Parameter | Value | Reference |

| Km | (58 ± 4) µM | researchgate.net |

| Km | 60 µM | researchgate.net |

Development of Enzyme Inhibitors as Research Tools

This compound and structurally similar organophosphorus (OP) compounds have been instrumental in the study of enzyme mechanisms, particularly for hydrolases like acetylcholinesterase (AChE). Their utility as research tools stems from their ability to act as specific, often irreversible, inhibitors, allowing for the detailed investigation of enzyme active sites, reaction kinetics, and the consequences of enzyme inhibition.

The core principle behind their use involves the phosphinylation of a crucial amino acid residue in the enzyme's active site, typically a serine. This process mimics the natural substrate's interaction but results in a stable, covalently modified enzyme that is catalytically inactive. The p-nitrophenoxy group serves as an excellent leaving group, and its release can often be monitored spectrophotometrically, providing a direct measure of the inhibition reaction rate.

Research has utilized these compounds to:

Titrate and quantify the concentration of active enzyme molecules in a preparation.

Probe the structure and chemical environment of the active site.

Understand the kinetics and mechanisms of inhibition, including the rates of phosphinylation and subsequent processes like spontaneous reactivation and "aging."

Serve as model compounds to study the more complex interactions of nerve agents with target enzymes. nih.gov

Detailed Research Findings

Studies focusing on cholinesterases have been particularly prominent. Organophosphorus compounds containing a p-nitrophenyl leaving group are frequently employed to investigate the inhibition, reactivation, and aging mechanisms of acetylcholinesterase. nih.gov For instance, diethyl-p-nitrophenyl phosphate, a related organophosphate, has been demonstrated to be an active site-directed irreversible inhibitor of bovine milk lipoprotein lipase (B570770). nih.gov The interaction leads to a rapid formation of a stable phosphoryl-lipoprotein lipase intermediate, and the associated absorbance change allows for the determination of the enzyme's active site concentration. nih.gov

The toxic properties of many organophosphorus compounds are attributed to their species-specific inhibition of acetylcholinesterase, a critical enzyme for neural function. nih.gov Research on compounds like this compound provides a safer, more controlled model to understand the mechanisms of highly toxic agents.

In one area of research, stereoisomers of an organophosphorus compound with a p-nitrophenyl leaving group were synthesized to study their interaction with acetylcholinesterase from both electric eel (eeAChE) and recombinant mouse brain (rmAChE). nih.gov The study found significant differences in inhibition potency and reactivation rates among the different stereoisomers, highlighting the three-dimensional specificity of the enzyme's active site. nih.gov For example, the RPRC isomer was the most potent inhibitor for both enzymes, being 8-fold and 24-fold more potent than the weakest isomer for eeAChE and rmAChE, respectively. nih.gov

E + IX ⇌ E·IX → EI + X

Where E is the enzyme, IX is the inhibitor (this compound), E·IX is the reversible Michaelis-Menten complex, and EI is the phosphinylated, inactive enzyme. The release of the leaving group (X, in this case, p-nitrophenol) allows for the measurement of the inhibition rate.

Data Tables

The following table summarizes findings from a study on the inhibition of different acetylcholinesterase enzymes by stereoisomers of an organophosphorus compound with a p-nitrophenyl leaving group, demonstrating its utility as a research tool.

Table 1: Comparative Inhibition Potency of Organophosphorus Stereoisomers against Acetylcholinesterases Data extracted from a study on stereoisomers of O-methyl, [S-(succinic acid, diethyl ester), O-(4-nitrophenyl) phosphorothiolate] (MSNPs), which, like this compound, utilize a p-nitrophenoxy leaving group to phosphylate the enzyme.

| Enzyme Source | Isomer Comparison | Potency Difference |

| Electric Eel AChE (eeAChE) | Strongest (RPRC) vs. Weakest (SPSC) | 8-fold |

| Recombinant Mouse Brain AChE (rmAChE) | Strongest (RPRC) vs. Weakest (SPSC) | 24-fold |

This interactive table is based on findings reported in Chemico-Biological Interactions. nih.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Systems for Phosphinate Reactivity

The development of efficient and selective catalytic systems is paramount for expanding the synthetic utility of phosphinates. Research is focused on creating novel catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide high yields and stereoselectivity.

Nucleophilic phosphine (B1218219) catalysis represents a major area of investigation, where tertiary phosphines are used to activate various unsaturated molecules, generating reactive zwitterionic intermediates. acs.orgnih.gov These intermediates can then engage in a multitude of reactions to form complex carbo- and heterocyclic structures. acs.orgnih.gov While much of this work has focused on phosphine catalysis of alkenes, allenes, and alkynes, the principles are being extended to phosphinate chemistry. acs.orgnih.gov For instance, bifunctional phosphines that incorporate additional functionalities, such as a Brønsted acid or base, are being designed to accelerate reaction rates through synergistic interactions with substrates. acs.org

Metal-based catalysis offers another powerful avenue for phosphinate synthesis and modification. organic-chemistry.org Modern cross-coupling reactions, often employing palladium, copper, or nickel catalysts, have become indispensable. organic-chemistry.org For example, palladium-catalyzed systems enable the efficient coupling of H-phosphonates with aryl and vinyl halides, while copper-catalyzed methods facilitate the synthesis of aryl phosphonates from boronic acids or the aerobic oxidative coupling of terminal alkynes with H-phosphonates. organic-chemistry.org These methods are being adapted for the synthesis of diverse phosphinate derivatives. A key advantage of some modern catalytic routes is their compatibility with functional groups like ketones and carboxyls, which are intolerant to classical organometallic reagents like Grignard or organolithium compounds. vu.nl

Furthermore, the principles of green chemistry are increasingly influencing catalyst design. rsc.org This includes the development of catalyst-free methods or the use of environmentally benign reaction media like water. rsc.org Techniques such as ultrasound-assisted and microwave-promoted syntheses are also being explored to create more sustainable synthetic routes for organophosphorus compounds. rsc.org

Table 1: Examples of Modern Catalytic Systems in Organophosphorus Chemistry

| Catalytic System | Reaction Type | Application | Reference |

| Bifunctional Phosphines | Nucleophilic Catalysis | Annulation reactions, formation of cyclopentenones | acs.org |

| Palladium (e.g., Pd(PPh₃)₄) | Cross-Coupling | Coupling of H-phosphonates with aryl/vinyl halides | organic-chemistry.org |

| Copper (e.g., Cu₂O/1,10-phenanthroline) | Cross-Coupling / Addition | Addition of H-phosphonates to boronic acids | organic-chemistry.org |

| Nickel | Electrochemical Cross-Coupling | Synthesis of aryl phosphonates and phosphinates | organic-chemistry.org |

| Chiral BINAPO | Asymmetric Phospha-Aldol | Enantioselective phosphonylation of aldehydes | mdpi.com |

Advanced Computational Approaches for Complex Biochemical Systems

Understanding the interaction of phosphinates with biological macromolecules like proteins is crucial for designing effective inhibitors and probes. Advanced computational methods have become indispensable tools for elucidating these complex interactions at an atomic level. frontiersin.org These approaches complement experimental techniques by providing insights into dynamic processes and transition states that are often difficult to capture in the lab. nih.govresearchgate.net

Molecular Dynamics (MD) simulations are a cornerstone of this computational exploration. nih.govresearchgate.net MD allows researchers to simulate the movement of a phosphinate inhibitor and its target protein over time, revealing the key interactions that govern binding affinity and specificity. frontiersin.org These simulations can characterize the nature of non-bonding interactions, such as hydrogen bonds and electrostatic contacts, between the phosphinate and amino acid residues in the active site. frontiersin.org By running simulations with systematically varied parameters, computational modeling can assess the impact of a phosphinate's charge, size, and shape on protein affinity, providing a rational basis for inhibitor design. frontiersin.org

For studying chemical reactions, such as the enzyme-catalyzed hydrolysis of a phosphinate or the covalent modification of an enzyme by a phosphinate inhibitor, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.org This approach treats the reactive center (the phosphinate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This dual approach provides a detailed understanding of the electronic rearrangements during bond formation and cleavage, shedding light on the factors that control catalytic activity and selectivity. frontiersin.org These computational workflows are increasingly used as a predictive tool to design phosphomimetic variants or to guide the development of more potent and selective inhibitors. nih.govresearchgate.net

Rational Design of Molecular Probes Based on the p-Nitrophenyl Dimethylphosphinate Scaffold

The this compound structure serves as an excellent foundational scaffold for the rational design of new molecular probes. Its inherent reactivity as an inhibitor, particularly towards serine proteases and cholinesterases where it mimics the transition state of substrate hydrolysis, makes it a valuable starting point. mdpi.com Rational design involves the systematic modification of this core structure to enhance properties like target specificity, binding affinity, and reporting capabilities. nih.govresearchgate.net

One key strategy in probe design is to optimize the target-to-background ratio. nih.gov This can be achieved by modifying the dimethylphosphinate core to improve accumulation at the target while promoting rapid clearance from non-target tissues. nih.gov Molecular docking and MD simulations can be used to predict how structural changes will affect binding to the target protein. researchgate.netnih.gov For example, substituents can be added to the phenyl ring or the methyl groups can be replaced with other alkyl or aryl groups to exploit specific pockets or interactions within a target enzyme's active site.

Another important aspect of probe design is the incorporation of a reporter group. The p-nitrophenyl group itself can act as a chromophoric reporter, as its release upon hydrolysis can be monitored spectrophotometrically. However, for more sensitive or versatile applications, such as fluorescence imaging, the scaffold can be modified to include a fluorophore. The design process must ensure that the addition of a bulky reporter group does not significantly hamper the binding affinity of the phosphinate to its target. researchgate.net This often involves introducing the reporter via a linker at a position on the molecule that molecular modeling suggests is solvent-exposed and not critical for binding. researchgate.net By combining knowledge of biological targets with chemical synthesis and computational modeling, the this compound scaffold can be elaborated into a diverse range of sophisticated molecular probes for studying complex biological systems. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-nitrophenyl dimethylphosphinate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting p-nitrophenol derivatives with dimethylphosphinyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Optimization includes adjusting molar ratios (e.g., 1:1.2 for p-nitrophenol to phosphinyl chloride) and monitoring reaction progress via TLC or HPLC . Sodium cyanoborohydride-mediated reductions (for stabilizing intermediates) may also apply, as seen in analogous phosphinate syntheses .

Q. Which analytical techniques are critical for characterizing p-nitrophenyl dimethylphosphinate?

- Methodological Answer :

- Elemental Analysis : Validates purity and stoichiometry.

- Infrared (IR) Spectroscopy : Identifies P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) bonds .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons of p-nitrophenyl group resonate at δ 8.1–8.3 ppm; methyl protons (P-O-CH₃) appear at δ 1.3–1.5 ppm.

- ³¹P NMR : Single peak near δ 20–25 ppm for dimethylphosphinate .

- Mass Spectrometry : High-resolution MS (ESI or FAB) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) .

Q. How is p-nitrophenyl dimethylphosphinate utilized as a substrate in enzymatic assays?

- Methodological Answer : It serves as a chromogenic substrate for phosphatases, analogous to p-nitrophenyl phosphate (pNPP). Hydrolysis releases p-nitrophenol, detectable at 405 nm. Key steps:

- Prepare substrate buffer (e.g., 40 mM Britton-Robinson buffer, pH 7.8).

- Incubate with enzyme (e.g., 45°C, 10 min) and terminate with NaOH (2M).

- Quantify absorbance against a standard curve .

Advanced Research Questions

Q. How can experimental design address conflicting data in substrate specificity studies involving p-nitrophenyl dimethylphosphinate?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., HPLC for product quantification alongside spectrophotometry).

- Control Experiments : Test for non-enzymatic hydrolysis (e.g., substrate incubated without enzyme).

- Structural Dynamics : Compare NMR or X-ray crystallography data to confirm if coordination behavior (monodentate vs. bidentate) affects activity, as seen in analogous dithiophosphate derivatives .

Q. What strategies optimize reaction conditions for p-nitrophenyl dimethylphosphinate in kinetic assays?

- Methodological Answer :

- pH and Temperature : Use buffer systems (e.g., Britton-Robinson) to test pH 5.0–12.0 and temperatures 30–70°C. Optimal activity for most phosphatases occurs near pH 7.8 and 45°C .

- Metal Ion Effects : Add 1–5 mM Mg²⁺ to enhance activity; avoid >25 mM Ca²⁺/Cu²⁺, which inhibit .

- Substrate Saturation : Perform Michaelis-Menten kinetics (e.g., 0.1–10 mM substrate) to calculate Kₘ and Vₘₐₓ .

Q. How do researchers resolve discrepancies in spectroscopic data for p-nitrophenyl dimethylphosphinate derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H/³¹P NMR, IR, and HR-MS to confirm structural assignments.

- Dynamic Effects : Consider tautomerism or solvent interactions (e.g., DMSO-d₆ vs. CDCl₃) in NMR analysis.

- Comparative Studies : Reference spectral databases (e.g., NIST Chemistry WebBook) for dimethylphosphinate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.